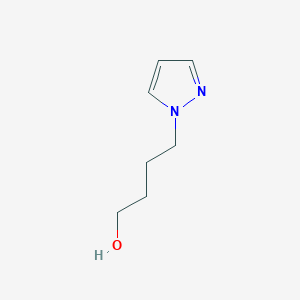
6-(Propylcarbamoyl)pyridin-2-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizin
Im medizinischen Bereich zeigt diese Verbindung vielversprechende Eigenschaften aufgrund ihrer strukturellen Ähnlichkeit mit Pyridincarbonsäuren, die bekanntermaßen an verschiedenen pharmakologischen Aktivitäten beteiligt sind. Die Propylcarbamoylgruppe könnte möglicherweise in der Medikamentenentwicklung genutzt werden, um die Löslichkeit oder die pharmakokinetischen Eigenschaften neuer Arzneimittel zu verbessern .
Landwirtschaft
„6-(Propylcarbamoyl)pyridin-2-carbonsäure“ könnte als Chelatbildner für Mikronährstoffe in Düngemitteln dienen. Sein Pyridinring könnte essentielle Metalle binden und so ihre Aufnahme durch Pflanzen unterstützen. Diese Anwendung ist spekulativ, basierend auf dem bekannten Verhalten ähnlicher Pyridincarbonsäuren .
Materialwissenschaften
In den Materialwissenschaften könnte diese Verbindung bei der Synthese neuartiger Polymere oder als Ligand zur Herstellung von metallorganischen Gerüsten (MOFs) verwendet werden. Diese Materialien haben vielfältige Anwendungen, von der Gasspeicherung bis zur Katalyse .
Umweltwissenschaften
Die potenziellen Umweltanwendungen der Verbindung könnten ihre Verwendung als Vorläufer für Verbindungen umfassen, die kontaminierte Böden oder Gewässer sanieren können, insbesondere wenn sie Schwermetalle oder andere Schadstoffe binden können .
Analytische Chemie
„this compound“ könnte in der analytischen Chemie als Reagenz oder als Standard zur Kalibrierung von Instrumenten verwendet werden. Seine einzigartige Struktur könnte bei der Entwicklung neuer analytischer Methoden nützlich sein .
Biochemie
In der Biochemie könnte die Verbindung an Studien zur Enzyminhibition beteiligt sein, da Pyridinderivate häufig mit den aktiven Zentren von Enzymen interagieren. Sie könnte auch verwendet werden, um Protein-Ligand-Wechselwirkungen zu untersuchen.
Pharmakologie
Diese Verbindung könnte in der Pharmakologie Anwendungen bei der Entwicklung neuer Therapeutika finden. Ihre Struktur könnte der Schlüssel zur Synthese von Verbindungen mit potenzieller Aktivität gegen verschiedene Krankheiten sein .
Chemieingenieurwesen
Im Chemieingenieurwesen könnte „this compound“ in der Prozessoptimierung verwendet werden, insbesondere bei der Synthese von Feinchemikalien, wobei ihre Eigenschaften die Reaktionsausbeuten oder -selektivitäten verbessern könnten .
Wirkmechanismus
6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been found to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes and other enzymes involved in drug metabolism. It has also been found to interact with cell membrane receptors, such as G-protein-coupled receptors and ion channels. This interaction is thought to be the mechanism by which 6-(Propylcarbamoyl)pyridine-2-carboxylic acid exerts its effects in laboratory experiments.
Biochemical and Physiological Effects
6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, as well as to have an inhibitory effect on the growth of certain cancer cells. In addition, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been found to have an effect on the nervous system, acting as a sedative and an antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research, making it a versatile compound for use in a variety of experiments. However, there are some limitations to the use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in laboratory experiments. It has been found to be toxic in high concentrations, and it can be difficult to accurately measure the concentration of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in solution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in scientific research. One potential direction is the development of new methods for the synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, which could potentially increase the efficiency and cost-effectiveness of the synthesis process. In addition, further research could be conducted into the biochemical and physiological effects of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, as well as its potential applications in drug discovery and biochemistry. Finally, further research could be conducted into the toxicity of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, and potential methods for mitigating its toxic effects.
Eigenschaften
IUPAC Name |
6-(propylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-6-11-9(13)7-4-3-5-8(12-7)10(14)15/h3-5H,2,6H2,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMXLGRSWULDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)
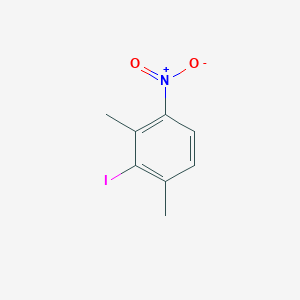

![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)
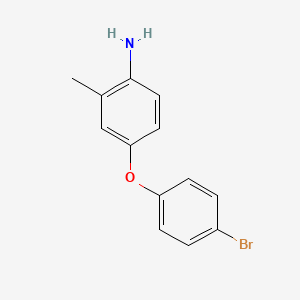
![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)
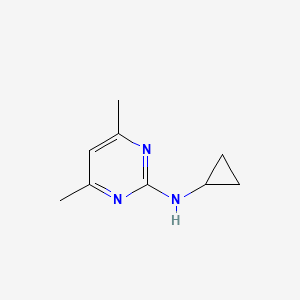

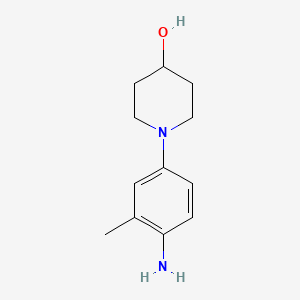
![1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1386291.png)
![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)
